1,10-Decyldiphosphonic acid
Overview
Description
1,10-Decyldiphosphonic acid, also known as 1,10-Decanediphosphonic acid or Decyl-1,10-diphosphonic acid, is a chemical compound with the empirical formula C10H24O6P2 . It has a molecular weight of 302.24 .
Synthesis Analysis
This compound is used in the modification of oxide surfaces and also in the synthesis of nanotube templates .Molecular Structure Analysis
The SMILES string of this compound isOP(O)(=O)CCCCCCCCCCP(O)(O)=O
. The InChI is 1S/C10H24O6P2/c11-17(12,13)9-7-5-3-1-2-4-6-8-10-18(14,15)16/h1-10H2,(H2,11,12,13)(H2,14,15,16)
. Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 198-203 °C .Scientific Research Applications
Multilayer Film Development
1,10-Decyldiphosphonic acid has been utilized in the development of multilayer films on silicon and gold substrates. This application is significant in material science for creating functional coatings and surfaces. The process involves covalent attachment or adsorption of a phosphonic acid anchoring agent, followed by exposure to aqueous ZrOCl₂ and this compound solutions. The resulting multilayer films are characterized by ellipsometry, XPS, and electrochemical measurements, indicating their continuous and effective coverage on substrates (Lee et al., 1988).
Vibrational Spectroscopy Studies
Research on 1-Decylphosphonic acid and its derivatives has provided insights into their structural and vibrational characteristics. This research is essential for understanding the properties of these compounds in various applications, including material science and chemistry. The studies involve IR and Raman spectroscopy, demonstrating the trans conformation of alkane chains in these compounds (Boczula et al., 2012).
Supramolecular Order in Combined Molecules
The combination of amphiphilic molecules like tetradecyl-phosphonic acid (TPA) with diphosphonate molecules such as this compound (DdPA) leads to the formation of long-range ordered structures. This finding is pivotal in developing new technologies and applications where self-assembled molecules exhibit critical functionalities. The research shows the potential to build up structures deterministically for applications in coatings for chemical and biological studies, as well as in organic electronic applications (Machado et al., 2021).
Synthesis and Applications in Polymer Science
This compound has been synthesized and used in the development of novel fatty acid derivatives of Etidronic acid. These studies are significant in the field of polymer science, contributing to the understanding and development of new materials with specific properties. The research offers insights into the solubility and reactivity of these compounds, which are crucial for their application in various industries (Turhanen & Vepsäläinen, 2005).
Photopolymerization and Adhesive Properties
This compound derivatives have been investigated for their photopolymerization behavior and adhesive properties. These studies are essential in the development of self-etch adhesives and other polymer-based applications. Research in this area contributes to advancements in materials science, particularly in creating strong bonds between different materials (Tauscher et al., 2016).
Surface Functionalization
Research on the surface functionalization of nanoparticles using compounds like 1-Decylphosphonicacid demonstrates the compound's application in nanotechnology. This involves the modification of titanium dioxide nanoparticles, leading to the formation of stable, transparent dispersions. The functionalized nanoparticles are used to create nanocomposites with enhanced properties, like increased refractive index, demonstrating the potential of this compound in advanced material design (Ruiterkamp et al., 2011).
Safety and Hazards
The compound is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
1,10-Decyldiphosphonic acid is primarily used in the modification of oxide surfaces . It plays a crucial role in the synthesis of nanotube templates . The compound’s primary targets are the oxide surfaces that it modifies.
Mode of Action
The compound interacts with oxide surfaces, leading to their modification . This interaction results in changes to the surface properties of the oxides, enabling them to serve as templates for the synthesis of nanotubes .
Biochemical Pathways
Its role in the synthesis of nanotube templates suggests that it may influence pathways related to material synthesis and surface modification .
Result of Action
The primary result of this compound’s action is the modification of oxide surfaces . This modification enables these surfaces to serve as templates for the synthesis of nanotubes . The molecular and cellular effects of this compound’s action are more relevant in the context of material science and nanotechnology than in biological systems.
Biochemical Analysis
Biochemical Properties
1,10-Decyldiphosphonic acid plays a significant role in biochemical reactions, particularly in the modification of oxide surfaces . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of nanotube templates, indicating its interaction with surface-modifying enzymes and proteins . The nature of these interactions often involves the binding of this compound to specific sites on the biomolecules, leading to changes in their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its role in modifying oxide surfaces can impact cellular adhesion and signaling pathways that are crucial for cell communication and function. Additionally, changes in gene expression and cellular metabolism can result from the interaction of this compound with cellular components.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to specific sites on enzymes and proteins, altering their activity. This can lead to either inhibition or activation of these enzymes, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to changes in its biochemical activity. Long-term effects observed in in vitro and in vivo studies include alterations in cellular adhesion, signaling, and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular adhesion and signaling . At higher doses, toxic or adverse effects can occur, including disruption of cellular function and metabolism. Threshold effects observed in these studies highlight the importance of dosage in determining the compound’s overall impact.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its role in modifying oxide surfaces suggests its involvement in pathways related to cellular adhesion and signaling. Additionally, the compound’s interactions with metabolic enzymes can influence the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity, as they determine the sites of its action within the cell.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization allows this compound to interact with specific biomolecules and exert its effects on cellular processes. For example, its presence in the cell membrane can influence cellular adhesion and signaling pathways.
Properties
IUPAC Name |
10-phosphonodecylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O6P2/c11-17(12,13)9-7-5-3-1-2-4-6-8-10-18(14,15)16/h1-10H2,(H2,11,12,13)(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQDAYSTSMCOCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCP(=O)(O)O)CCCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556271 | |
Record name | Decane-1,10-diylbis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5943-21-5 | |
Record name | Decane-1,10-diylbis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,10-Decyldiphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,10-Decyldiphosphonic acid interact with surfaces and what kind of structures can it form?
A1: this compound exhibits strong affinity for metal oxide surfaces. [] This interaction leads to the formation of self-assembled monolayers (SAMs) on the surface. [] While the research doesn't delve into specific interaction mechanisms, it highlights the successful functionalization of aluminum oxide-coated nanopores with this compound SAMs. [] Furthermore, when combined with an amphiphilic molecule like tetradecylphosphonic acid, this compound can self-assemble into periodic structures with long-range order. These structures, consisting of three and five molecules of each compound, were observed using synchrotron X-ray diffraction. [] The specific arrangement and symmetry of these structures depend on the ratio of the two molecules used. []
Q2: What are the potential applications of this compound based on its self-assembly properties?
A2: The ability of this compound to form SAMs on metal oxide surfaces makes it a promising candidate for modifying nanopore properties. [] This modification can be used to control the interaction of biomolecules with the nanopore, opening possibilities for sensing applications. [] The formation of periodic structures with amphiphilic molecules also suggests potential applications in coatings for chemical and biological studies, as well as in engineering layers for organic electronics. [] This is because the controlled arrangement of molecules in these structures can lead to unique surface and bulk properties. []
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